3-(4-Bromo-1h-indol-3-yl)propanoic acid
Overview
Description
3-(4-Bromo-1H-indol-3-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features a bromine atom attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups on the indole ring.
Reduction: Reduction reactions can modify the bromine atom or other substituents on the indole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
3-(4-Bromo-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom can enhance the compound’s ability to bind to certain receptors or enzymes, influencing its biological activity. The indole ring structure allows for interactions with various biological molecules, contributing to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
4-Bromoindole: A simpler indole derivative with only a bromine substituent.
Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.
Uniqueness
3-(4-Bromo-1H-indol-3-yl)propanoic acid is unique due to the combination of the bromine atom and the propanoic acid group on the indole ring. This specific structure can result in distinct chemical reactivity and biological properties compared to other indole derivatives .
Biological Activity
Overview
3-(4-Bromo-1H-indol-3-yl)propanoic acid, also known as 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid, is an indole derivative that has garnered attention due to its diverse biological activities. Indole derivatives are known for their significant roles in various biological pathways, exhibiting properties such as antiviral, anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its structural characteristics, particularly the indole ring and functional groups. The presence of a carboxylic acid group (COOH) and an amine group (NH2) facilitates interactions with biological targets through hydrogen bonding and ionic interactions. These interactions can significantly influence the compound's pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Binding Affinity
Research indicates that this compound can bind with high affinity to various receptors, including serotonin receptors. Its structural similarity to serotonin suggests that it may modulate neurotransmitter systems, potentially influencing conditions related to neurodegenerative diseases . The bromine substitution on the indole ring may enhance its biological activity by affecting lipophilicity and metabolic stability.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antiviral Activity : Demonstrated potential against viral infections.
- Anticancer Properties : Studies suggest it may inhibit cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : It may modulate inflammatory pathways.
- Antimicrobial Activity : Effective against various bacterial strains.
- Neuroprotective Effects : Potential role in protecting neurons from degeneration .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- In vitro studies showed that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involved apoptosis induction through caspase activation .
- A comparative analysis with established anticancer drugs indicated that this compound could be a viable candidate for further development in cancer therapeutics.
- Neurotransmitter Modulation :
- Antimicrobial Efficacy :
The biochemical properties of this compound are influenced by its indole structure:
Property | Description |
---|---|
Indole Ring | Essential for binding to various receptors |
Carboxylic Acid Group | Facilitates hydrogen bonding with biological targets |
Amine Group | Enhances ionic interactions |
Bromine Substitution | Alters lipophilicity and metabolic stability |
Properties
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-3,6,13H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRKZUDGKQHUAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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